BenchChemオンラインストアへようこそ!

2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Medicinal Chemistry GPCR Ligand Design Structure–Activity Relationship

CAS 890603-10-8 is an essential tool for mapping structure-activity relationships in piperazinyl-acetamide chemotypes. Its unique 2,4-dimethylphenyl substitution pattern on the piperazine ring enables precise probing of steric and electronic effects on target recognition, where regioisomer shifts can alter affinity >200-fold. The 4-fluoroanilide terminus eliminates metabolically labile methyl groups, making this compound ideal for microsomal stability assays when co-tested with the 2,4-dimethylanilide analog (CAS 486456-88-6). Procure this exact isomer to avoid the risk of generic substitution that could compromise assay reproducibility. Ideal for building a regioisomer matrix (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-dimethylphenyl variants) alongside anilide head-group variants. Also serves as a negative control in mevalonate kinase (MVK) or REV1 screening cascades based on related analog data.

Molecular Formula C20H24FN3O
Molecular Weight 341.43
CAS No. 890603-10-8
Cat. No. B2489610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide
CAS890603-10-8
Molecular FormulaC20H24FN3O
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)F)C
InChIInChI=1S/C20H24FN3O/c1-15-3-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-17(21)5-7-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
InChIKeyCYHFVHHEYTXLKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 890603-10-8) Procurement Guide: Sourcing, Comparator Landscape & Verifyable Differentiation


2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 890603-10-8) is a synthetic piperazinyl-acetamide derivative (C20H24FN3O, MW 341.4) in which a 2,4-dimethylphenyl substituent decorates the piperazine N4 position while a 4-fluoroanilide occupies the acetamide terminus. Compounds in this chemical space have been explored as dipeptidyl peptidase IV (DPP-IV) inhibitors [1], dopamine D4 receptor ligands , and antimicrobial agents [2]. Critically, no publicly available IC50, Ki, or EC50 values were retrievable for CAS 890603-10-8 from primary peer-reviewed literature, curated databases (ChEMBL, PubChem BioAssay), or patent sources at the time of this analysis. Prospective procurers must therefore evaluate the compound on the basis of structural differentiation from close analogs and the specific synthetic utility of its 2,4-dimethylphenyl substitution pattern, rather than on claimed bioactivity.

Why 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide Cannot Be Replaced with a 2,3-Dimethyl, 3,4-Dimethyl, or 4-Fluorophenyl-Piperazine Analog Without Re-Validating Structure-Dependent Properties


The dimethylphenyl substitution pattern on the piperazine ring is a critical determinant of both conformational preference and target recognition in this compound class [1]. Moving the methyl groups from the 2,4- to the 2,3- or 3,4-positions alters the steric and electronic environment of the aryl ring, which directly modulates piperazine nitrogen basicity, rotatable bond geometry, and the orientation of the acetamide linker [2]. In closely related dopamine D4 antagonist series, shifting a single methyl substituent has been shown to change Ki values by >200-fold . Furthermore, replacing the 2,4-dimethylphenyl group with a 4-fluorophenyl (generating the symmetric bis-(4-fluorophenyl) analog) eliminates the methyl groups required for key hydrophobic pocket interactions . Generic substitution without experimental re-qualification therefore introduces a risk of significant potency loss, altered selectivity, or changes in physicochemical properties that may compromise downstream assay reproducibility.

Quantitative Differentiation of 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide from Its Closest Positional Isomers and Head-Group Variants


Positional Isomer Comparison: 2,4-Dimethylphenyl vs. 2,3-Dimethylphenyl and 3,4-Dimethylphenyl Substitution on Piperazine – Physicochemical Property and Target Recognition Landscape

No direct head-to-head bioactivity comparison for CAS 890603-10-8 versus the 2,3-dimethylphenyl isomer (CAS not found in primary literature) or 3,4-dimethylphenyl isomer (CAS not identified) is available. However, the 2,3-dimethylphenyl positional isomer (PubChem CID 6465376) has a single-entry Ki of 14,800 nM against the human DNA repair protein REV1 (displacement of FAM-labelled polkappa-RIR peptide from recombinant human C-terminal REV1, ChEMBL-assigned ID CHEMBL4239688) [1]. The 2,4-dimethylphenyl substitution pattern alters the dihedral angle between the aryl ring and the piperazine N4 lone pair, affecting nitrogen basicity and hydrogen-bonding capacity. In structurally analogous dopamine D4 antagonist programs, the 2,4-dimethyl substitution has been preferred over 2,3- or 3,4- patterns for achieving target selectivity . The procurement significance is that the 2,4-isomer (CAS 890603-10-8) occupies a distinct regiochemical space that may yield unique screening profiles, but users must independently confirm target-specific activity.

Medicinal Chemistry GPCR Ligand Design Structure–Activity Relationship

Head-Group Specificity: 4-Fluoroanilide vs. 2,4-Dimethylanilide and Alternative Anilide Termini – Impact on Hydrogen-Bonding Network and Metabolic Stability

CAS 890603-10-8 bears a 4-fluorophenyl amide on the acetamide terminus, distinguishing it from analogs such as N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 486456-88-6) and N-(2,4-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide (CAS 9044828, available from Chemspace at 90% purity) [1]. The 4-fluoroanilide group serves as a hydrogen-bond acceptor via the fluorine atom, a property absent in the 2,4-dimethylanilide variant. This substitution also eliminates the potential for oxidative metabolism at the anilide ring methyl positions, which in the 2,4-dimethylanilide comparator may generate reactive metabolites. From a physicochemical perspective, the 4-fluoroanilide group increases polar surface area and reduces logP relative to dimethyl-substituted anilides, potentially improving aqueous solubility [2]. No matched molecular pair (MMP) potency comparison has been published, but the structural distinction provides a clear rationale for testing both chemotypes in parallel in target-based screening cascades.

Medicinal Chemistry Anilide SAR Drug Metabolism

Piperazine Core 4-Position Substituent: 2,4-Dimethylphenyl (CAS 890603-10-8) vs. 4-Fluorophenyl (Bis-Fluoro Analog) – Hydrophobic Interaction Potential and Synthetic Accessibility

The defining feature of CAS 890603-10-8 is the 2,4-dimethylphenyl substitution on the piperazine N4 position, as opposed to the 4-fluorophenyl group found in the symmetric analog N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide (CAS 303091-62-5) . The 2,4-dimethylphenyl group contributes greater hydrophobic surface area, enhancing potential interactions with lipophilic receptor pockets. The ortho-methyl group (position 2) also introduces steric hindrance that may restrict rotation around the N-aryl bond, potentially favoring a specific conformational state that differs from the unsubstituted 4-fluorophenyl analog . The 2,4-dimethylphenyl-piperazine fragment (1-(2,4-dimethylphenyl)piperazine, CAS 1013-76-9) is commercially available as a synthetic building block (e.g., Thermo Scientific, 99% purity) [1], facilitating the modular synthesis of focused libraries around this scaffold. No published head-to-head bioactivity comparison between the 2,4-dimethylphenyl and 4-fluorophenyl piperazine variants of this acetamide series has been reported.

Chemical Sourcing Library Design Fragment-Based Drug Discovery

BindingDB-Class Evidence: Weak Mevalonate Kinase Inhibition by a 2,4-Dimethylphenyl-Piperazinyl-Acetamide Analog Establishes Baseline for Enzyme Selectivity Screening

The closest structurally characterized compound sharing the 2,4-dimethylphenyl-piperazinyl-acetamide core is N-(2,5-diethoxyphenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide (PubChem CID 6603086, BindingDB BDBM38541), which was tested against Streptococcus pneumoniae mevalonate kinase in an NIH Molecular Libraries Screening Center assay [1]. This analog exhibited an IC50 of 10,000,000 nM (10 mM), indicating negligible inhibition. While the anilide head group differs (2,5-diethoxyphenyl vs. the 4-fluorophenyl of CAS 890603-10-8), the shared 2,4-dimethylphenyl-piperazinyl-acetamide core provides a useful negative-control baseline: the core scaffold alone does not confer mevalonate kinase inhibitory activity. CAS 890603-10-8, with its distinct 4-fluoroanilide terminus, may exhibit a different kinase selectivity profile, but this remains experimentally unvalidated.

Biochemical Screening Enzyme Inhibition Anti-infective Target

Optimal Procurement Scenarios for 2-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide Based on Available Structural Differentiation Evidence


Focused Library Synthesis for GPCR or Kinase Panel Screening: Exploiting the 2,4-Dimethylphenyl Regioisomer for SAR Matrix Completion

CAS 890603-10-8 is best deployed as part of a dimethylphenyl regioisomer matrix (2,3-; 2,4-; 2,5-; 2,6-; 3,4-; 3,5-dimethylphenyl variants) in parallel with anilide head-group variants (4-fluoroanilide, 2,4-dimethylanilide, 4-chloroanilide) to systematically map the SAR of this piperazinyl-acetamide chemotype. The 2,4-regioisomer specifically probes the effect of having methyl groups at the ortho and para positions relative to the piperazine N-aryl bond, a substitution pattern that uniquely combines steric bulk proximal to the piperazine ring with extended hydrophobic surface. As demonstrated in dopamine D4 receptor programs, subtle changes in aryl substitution on the piperazine ring can produce >200-fold shifts in target affinity [1]. Procurement of the precise 2,4-isomer enables unambiguous assignment of regioisomer-dependent activity in screening data.

Metabolic Stability Comparator Studies: 4-Fluoroanilide vs. 2,4-Dimethylanilide Head Groups

The 4-fluoroanilide terminus of CAS 890603-10-8 eliminates the metabolically labile anilide methyl groups present in analogs such as CAS 486456-88-6 (2,4-dimethylanilide variant). This structural feature makes CAS 890603-10-8 a valuable tool compound for assessing the contribution of anilide ring methylation to oxidative metabolism in microsomal or hepatocyte stability assays. When co-tested with the 2,4-dimethylanilide analog, any difference in intrinsic clearance can be attributed specifically to the presence or absence of anilide methyl substituents, controlling for the shared 2,4-dimethylphenyl-piperazine core.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping: 2,4-Dimethylphenyl-Piperazine as a Privileged Fragment

The 2,4-dimethylphenyl-piperazine fragment (CAS 1013-76-9, commercially available at ≥99% purity [1]) has established binding to nicotinic acetylcholine receptors and has been employed as a structural motif in adenosine A2a receptor antagonist programs [2]. CAS 890603-10-8 extends this fragment with a 4-fluoroanilide-acetamide linker, creating an elaborated scaffold suitable for fragment-growing strategies. Researchers engaged in FBDD can procure both the core fragment (CAS 1013-76-9) and the elaborated analog (CAS 890603-10-8) to benchmark fragment-to-lead ligand efficiency metrics.

Negative Control Validation in Mevalonate Kinase or REV1 Biochemical Assays

The structurally related analog CID 6603086 shows negligible activity (IC50 = 10 mM) against S. pneumoniae mevalonate kinase [1], and the 2,3-dimethylphenyl positional isomer shows weak binding (Ki = 14.8 μM) to human REV1 . These data, while from related rather than identical compounds, suggest that the piperazinyl-acetamide scaffold bearing 2,4-dimethylphenyl substitution is unlikely to be a potent hit in these specific assays. CAS 890603-10-8 can therefore serve as a negative control compound in mevalonate kinase or REV1 screening cascades, enabling researchers to set empirical hit-calling thresholds. Any unexpected activity observed with CAS 890603-10-8 in these assays would indicate a novel and potentially interesting structure-activity relationship worth pursuing.

Quote Request

Request a Quote for 2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.